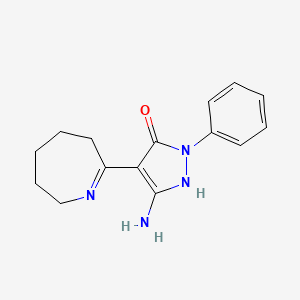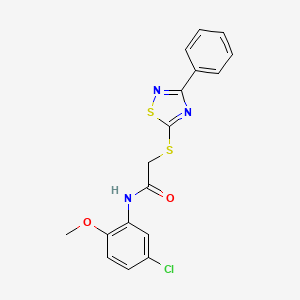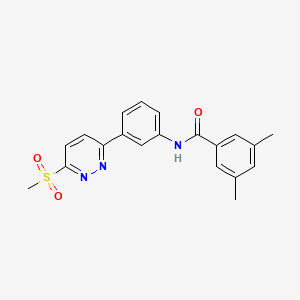![molecular formula C22H28N4O2 B2908450 [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone CAS No. 2415630-47-4](/img/structure/B2908450.png)
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone, also known as Compound A, is a novel small molecule that has been developed for potential use in scientific research. This compound has shown promising results in preclinical studies and has the potential to be used in various fields of research.
作用機序
The mechanism of action of [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This leads to the suppression of cell growth and the induction of cell death in cancer cells. In neurological disorders, [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A is believed to work by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A has been shown to have several biochemical and physiological effects in vitro and in animal models. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. In neurological disorders, it has been shown to reduce inflammation, oxidative stress, and neuronal damage.
実験室実験の利点と制限
One advantage of using [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A in lab experiments is its high purity and stability. It has also been shown to have low toxicity in animal models. However, one limitation of using [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A. One direction is to further study its potential use in cancer research, particularly in combination with other chemotherapy drugs. Another direction is to study its potential use in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of analogs of [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A with improved solubility and efficacy.
合成法
The synthesis method for [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A involves several steps. The first step involves the synthesis of 4-(2,5-dimethylphenyl)piperazine. This is followed by the synthesis of 6-(oxan-4-yl)pyrimidin-4-amine. The final step involves the coupling of the two compounds to form [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A. The synthesis of [4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A has been optimized to ensure high yields and purity.
科学的研究の応用
[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone A has been shown to have potential applications in various fields of scientific research. It has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in neurological disorders, as it has been shown to have neuroprotective effects in animal models.
特性
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16-3-4-17(2)21(13-16)25-7-9-26(10-8-25)22(27)20-14-19(23-15-24-20)18-5-11-28-12-6-18/h3-4,13-15,18H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRASGWBYXJJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2908368.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2908375.png)
![N-tert-butyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2908376.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2908378.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2908379.png)
![6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
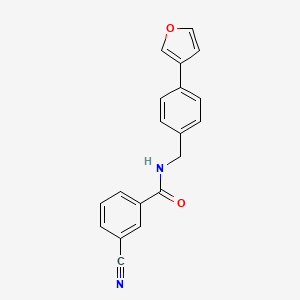
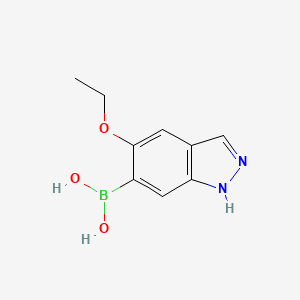
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2908385.png)
